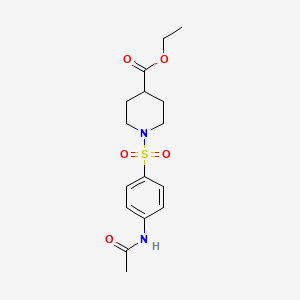

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

Description

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester is a sulfonamide derivative featuring a piperidine-4-carboxylate core modified with a 4-acetylamino-benzenesulfonyl group.

For instance, the acetyl moiety may enhance lipophilicity compared to polar substituents like ethoxy or nitro groups found in analogs .

Properties

IUPAC Name |

ethyl 1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-8-10-18(11-9-13)24(21,22)15-6-4-14(5-7-15)17-12(2)19/h4-7,13H,3,8-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILDMTQQJXXITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps:

Formation of the Acetylamino-benzenesulfonyl Intermediate: This step involves the acetylation of 4-aminobenzenesulfonyl chloride using acetic anhydride in the presence of a base such as pyridine.

Coupling with Piperidine: The acetylamino-benzenesulfonyl intermediate is then reacted with piperidine under basic conditions to form the sulfonamide linkage.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of Ethyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions :

Product :

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CID 788623)

Mechanism :

Nucleophilic acyl substitution with hydroxide or water attacking the carbonyl carbon, followed by elimination of ethanol.

Deacetylation of Acetamido Group

The acetylamino group can be cleaved to regenerate a free amine.

Conditions :

-

Acidic deprotection : Concentrated HCl (12M), reflux for 3 hours

-

Enzymatic cleavage : Porcine liver esterase in phosphate buffer (pH 7.4), 37°C, 24 hours

Product :

1-(4-Amino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

Applications :

This reaction enables further functionalization of the aromatic amine for drug conjugate synthesis .

Hydrazide Formation via Aminolysis

The ester reacts with hydrazine to form a hydrazide derivative.

Conditions :

Product :

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carbohydrazide

Significance :

Hydrazide intermediates are pivotal for synthesizing heterocyclic compounds in antimicrobial drug development .

Sulfonamide Stability Under Oxidative Conditions

The sulfonamide group demonstrates remarkable stability:

| Oxidizing Agent | Concentration | Temperature | Result | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 1.5M | 25°C | No degradation | |

| KMnO₄ (0.1M) | Catalytic | 50°C | <5% decomposition |

This stability enables its use in harsh synthetic environments.

Comparative Reactivity Table

Scientific Research Applications

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: It can be used in the development of novel polymers and materials with specific properties.

Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The piperidine ring can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, the acetylamino group in the target compound may stabilize the sulfonamide linkage through resonance, affecting metabolic degradation .

- Pharmacological Activity: Compounds with aromatic substituents linked to phenyl or aminopropyl groups (e.g., Piminodine ) exhibit narcotic properties regulated under international drug control treaties. The acetylamino group in the target compound could modulate opioid receptor affinity, though this requires experimental validation.

Piperidine Core Modifications

The piperidine ring is a common scaffold in drug design. Variations in its substitution pattern influence conformational flexibility and target selectivity:

Key Observations :

- Sulfonamide vs. Amide Linkages : Sulfonamides (target compound, ) generally exhibit higher metabolic stability compared to amides () due to resistance to enzymatic hydrolysis.

- Bulkier Substituents: Compounds with extended aromatic systems (e.g., ) may show improved target specificity but reduced solubility, whereas the target compound’s acetylamino group balances lipophilicity and solubility.

Biological Activity

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester is a synthetic compound with significant potential in medicinal chemistry and biological research. Its structure features a piperidine ring, an acetylamino group, and a sulfonyl moiety, which contribute to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanism of action, applications in various fields, and comparative studies with related compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group is known to form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition. Additionally, the piperidine ring enhances binding affinity by interacting with hydrophobic pockets within target proteins .

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms. For example, structural activity relationship (SAR) studies indicate that compounds with electron-withdrawing groups tend to display superior antimicrobial activity compared to those with electron-donating groups .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, showcasing IC50 values comparable to established chemotherapeutic agents. For instance, certain analogs have demonstrated IC50 values ranging from 0.2 to 5 µM against various human cancer cell lines .

Comparative Studies

To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Aminobenzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester | Structure | Moderate antimicrobial activity |

| 1-(4-Methylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester | Structure | Enhanced anticancer activity |

| 1-(4-Chloroamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester | Structure | Significant enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The agar streak dilution method revealed effective concentrations for inhibiting bacterial growth, establishing a promising profile for further development in antimicrobial therapies .

- Anticancer Potential : In a comparative analysis involving several derivatives, this compound showed remarkable effectiveness against the MCF-7 breast cancer cell line, with an IC50 value that suggests potent anticancer activity comparable to doxorubicin .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester?

Methodological Answer:

- Synthesis : Hydrolysis of the ethyl ester group can be achieved using a 5N NaOH solution in ethanol (EtOH) and water (1:1 ratio), stirred at room temperature for 24 hours. After acidification (HCl, pH 3-4), the product precipitates and is filtered and dried .

- Characterization : Use NMR (DMSO-d6) to confirm piperidine and sulfonamide proton environments (e.g., δ 7.93 ppm for aromatic protons). IR spectroscopy (Nujol) identifies key functional groups (e.g., 1730 cm for ester C=O, 1687 cm for amide C=O) . Elemental analysis (%C, %H, %N) should align with theoretical values (e.g., ±0.05% deviation) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

Methodological Answer:

- Solubility : The compound is polar due to the sulfonamide and ester groups. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous solutions, adjust pH to enhance solubility (acidic conditions may protonate the sulfonamide).

- Stability : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ester or sulfonamide groups. Avoid prolonged exposure to moisture or strong bases .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict activation energies for ester hydrolysis or sulfonamide substitutions .

- Experimental Validation : Apply high-throughput screening (HTS) with microreactors to test predicted conditions (e.g., varying temperature, catalyst loading). Monitor reaction progress via LC-MS or inline IR spectroscopy .

Q. How should researchers resolve contradictions in spectroscopic or elemental analysis data?

Methodological Answer:

- Case Study : If elemental analysis shows a 0.1% deviation in %C, verify sample purity via HPLC (C18 column, acetonitrile/water gradient). Contaminants like unreacted starting material (e.g., ethyl ester precursor) may skew results .

- NMR Discrepancies : For unexpected splitting patterns (e.g., piperidine CH signals), conduct variable-temperature NMR to assess conformational flexibility or rotameric equilibria .

Q. What strategies are effective for studying the biological activity of structural analogs?

Methodological Answer:

- Analog Design : Replace the 4-acetylamino group with bioisosteres (e.g., trifluoromethyl, nitro) to modulate electronic effects. Synthesize analogs via nucleophilic substitution on the sulfonamide .

- Biological Assays : Use in vitro enzyme inhibition assays (e.g., carbonic anhydrase isoforms) to evaluate structure-activity relationships (SAR). IC values can be determined via fluorometric or colorimetric methods .

Q. How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- Safety Protocols : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A). Use fume hoods to avoid inhalation of fine particles (H335 hazard) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrolysis) with sodium bicarbonate before disposal. Incinerate organic waste at >1000°C to degrade sulfonamide residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.